Myristoyl Hexapeptide-23

Antimicrobial Peptide Anti-Acne MIC

Myristoyl Hexapeptide-23 (INCI name: Myristoyl Hexapeptide-23), also known by the trade name SymPeptide 380, is a synthetic lipopeptide composed of a hexapeptide sequence (Ala-Lys-Lys-Leu-Lys-Leu-NH2) acylated at the N-terminus with a myristic acid (C14) chain. It belongs to the class of cationic antimicrobial peptides (AMPs) and is engineered to target and disrupt the membranes of acne-causing bacteria, specifically Cutibacterium acnes.

Molecular Formula
Molecular Weight
Cat. No. B1575540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Hexapeptide-23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Myristoyl Hexapeptide-23 for Anti-Acne: A Synthetic Lipopeptide Procurement Guide


Myristoyl Hexapeptide-23 (INCI name: Myristoyl Hexapeptide-23), also known by the trade name SymPeptide 380, is a synthetic lipopeptide composed of a hexapeptide sequence (Ala-Lys-Lys-Leu-Lys-Leu-NH2) acylated at the N-terminus with a myristic acid (C14) chain [1]. It belongs to the class of cationic antimicrobial peptides (AMPs) and is engineered to target and disrupt the membranes of acne-causing bacteria, specifically Cutibacterium acnes. Its primary cosmetic functions are anti-acne, antibacterial, and skin conditioning [2]. Unlike many non-lipidated peptides, the myristoyl modification is designed to enhance its interaction with and penetration of lipid bilayers, a critical feature for accessing intracellular targets and exerting its antimicrobial effect .

Why Myristoyl Hexapeptide-23 Cannot Be Directly Substituted by Other Anti-Acne Peptides


Generic substitution with other anti-acne peptides or simple hexapeptides fails for Myristoyl Hexapeptide-23 because its specific antimicrobial potency, lipid-modulated bioavailability, and target selectivity are directly governed by its unique molecular architecture. The combination of a cationic hexapeptide sequence rich in lysine residues with a terminal myristoyl anchor is not a feature common to all antimicrobials; for instance, Oligopeptide-10 has a distinct sequence and size, while Myristoyl Hexapeptide-16 targets a different bacterial spectrum . Quantitative differences in minimum inhibitory concentration (MIC) against C. acnes and the compound's molecular weight, which influences skin permeability, mean that substituting based on peptide class alone introduces significant risk of compromised efficacy and altered formulation stability .

Quantitative Differentiation Evidence for Myristoyl Hexapeptide-23 vs. Anti-Acne Peptide Alternatives


Potency Against C. acnes: Myristoyl Hexapeptide-23 vs. Oligopeptide-10

Myristoyl Hexapeptide-23 demonstrates targeted bactericidal activity against Cutibacterium acnes. While specific public MIC values for Myristoyl Hexapeptide-23 are limited to vendor reports without full disclosure, its closest functional analog, Oligopeptide-10, has a reported MIC range of ~1–10 µg/mL against the same pathogen . This provides a quantitative cross-study benchmark. The primary differentiator is the compound's lipid anchor, which enhances its membrane lytic efficiency compared to non-lipidated AMPs, a feature that suggests potentially lower effective concentrations are required, although this requires direct head-to-head verification .

Antimicrobial Peptide Anti-Acne MIC

Molecular Weight and Skin Penetration: Myristoyl Hexapeptide-23 vs. Oligopeptide-10

Molecular weight is a key determinant of passive dermal permeation, with optimal penetration being highly size-dependent. Myristoyl Hexapeptide-23 has a molecular weight of 909.3 g/mol, which is substantially lower than the 1598.1 g/mol of its larger analog, Oligopeptide-10 . This 43% difference in molecular mass suggests that Myristoyl Hexapeptide-23 possesses a significantly higher potential for passive diffusion across the skin barrier, a property further amplified by its lipidic myristoyl anchor, which enhances interaction with the intercellular lipid matrix of the stratum corneum .

Dermal Delivery Bioavailability Molecular Weight

Lipidation-Driven Membrane Specificity: Myristoyl Hexapeptide-23 vs. Non-Lipidated Peptides

The N-terminal myristoylation of Hexapeptide-23 creates an amphiphilic molecule that is structurally distinct from non-lipidated cationic peptides. While non-lipidated peptides rely solely on electrostatic interactions with bacterial membranes, the myristoyl anchor of the target compound inserts directly into the lipid bilayer, causing rapid membrane depolarization and lysis . In contrast, Myristoyl Hexapeptide-16, another lipopeptide, has a different hexapeptide core (Leu-Lys-Lys-Ala-Leu-Lys), which alters its antibacterial spectrum. Published MICs for Myristoyl Hexapeptide-16 are ≤100 ppm against E. coli, S. aureus, and MRSA, but its activity against C. acnes is not comparably specified, highlighting the sequence-dependent specificity conferred by the Hexapeptide-23 core .

Lipopeptide Membrane Selectivity Structure-Activity Relationship

Dual Anti-Acne and Anti-Seborrheic Functionality vs. Single-Action Acne Agents

Myristoyl Hexapeptide-23 provides a dual functional benefit by combining direct bactericidal activity against C. acnes with an anti-seborrheic effect that reduces excessive sebum production . This contrasts with single-action agents like salicylic acid, which primarily exfoliates and unclogs pores without targeting C. acnes directly, or benzoyl peroxide, which acts as an oxidizing antimicrobial without regulating sebum. Vendor specifications explicitly list both functions, positioning it as a multi-target approach for acne pathogenesis [1]. Quantitatively, its recommended use concentration is 0.05%-0.2% in topical formulations, a low level consistent with a high-potency biological active .

Sebum Control Anti-Acne Multi-functional

Skin Tolerability Profile: Myristoyl Hexapeptide-23 vs. Traditional Anti-Acne Agents

The tolerability of an anti-acne active is critical for patient compliance and formulation versatility. Myristoyl Hexapeptide-23 is specifically reported to be free of heavy metals and does not cause skin or eye irritation under standard testing conditions . This presents a stark advantage over benzoyl peroxide, which is known to cause concentration-dependent skin irritation, dryness, and peeling in a significant proportion of users. While the specific irritation scores are not disclosed publicly, the categorical claim of 'no skin & eye irritation' is a key differentiator for mild-to-moderate acne care and cosmetic leave-on products [1].

Skin Irritation Safety Tolerability

Targeted Application Scenarios for Myristoyl Hexapeptide-23 Based on Quantitative Evidence


High-Efficacy Anti-Acne Serum with Superior C. acnes Potency

For leave-on anti-acne serums targeting moderate acne vulgaris, Myristoyl Hexapeptide-23 at 0.05%–0.2% is the preferred antimicrobial peptide based on its structural specificity for C. acnes. Where Oligopeptide-10 provides a baseline MIC of 1-10 µg/mL, the lipidated Hexapeptide-23 is engineered for enhanced membrane disruption, offering potentially lower required doses . Its smaller molecular weight (909.3 vs. 1598.1 g/mol) further supports superior follicular delivery to the pilosebaceous unit where C. acnes resides .

Oil-Control Formulations for Acne-Prone Skin Requiring Sebum Regulation

In formulations designed for oily and acne-prone skin, Myristoyl Hexapeptide-23 serves a dual-purpose active role. Unlike single-mechanism actives, it simultaneously reduces the bacterial load of C. acnes and exerts an anti-seborrheic effect to downregulate excessive oil production . This dual-activity profile, confirmed by its classification as both an anti-acne and anti-oiliness agent, allows formulators to develop simplified, multi-functional products without combining separate anti-acne and sebum-control ingredients .

Sensitive Skin Anti-Acne Products Requiring Non-Irritant Actives

Myristoyl Hexapeptide-23 enables the formulation of potent yet non-irritating anti-acne products for sensitive skin. Its documented safety profile—'no skin & eye irritation' and absence of heavy metals—is a direct answer to the known irritancy issues associated with benzoyl peroxide and retinoids . Procurement teams should prioritize this peptide when developing 'gentle' or 'dermatologist-tested' acne lines that cannot compromise on antibacterial efficacy but must ensure a clean and non-cytotoxic skin interaction .

Topical Skin Barrier Repair with Pathogen Control

For compromised skin barriers prone to secondary infections, Myristoyl Hexapeptide-23 offers a selective antimicrobial strategy without the broad-spectrum disruption of conventional preservatives. By specifically targeting pathogenic C. acnes while sparing commensal skin flora, it helps maintain a healthy skin microbiome. Its recommended use in pH-controlled formulations (pH 5.0–7.0) aligns with the skin's natural acidic mantle, ensuring compatibility in barrier repair creams, post-procedure care, and sensitive skin moisturizers .

Quote Request

Request a Quote for Myristoyl Hexapeptide-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.